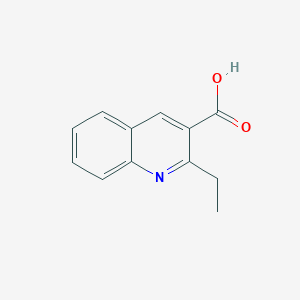

2-Ethylquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRUZSBNPFFWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296436 | |

| Record name | 2-Ethyl-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888069-31-6 | |

| Record name | 2-Ethyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888069-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylquinoline 3 Carboxylic Acid and Its Structural Analogues

Strategic Approaches to the Core Quinoline (B57606) Ring System

The construction of the fundamental quinoline scaffold is the primary step in the synthesis of 2-Ethylquinoline-3-carboxylic acid and its analogues. Classical methods have been refined and new strategies developed to improve yields, increase substrate scope, and enhance reaction conditions.

Modified Doebner and Pfitzinger Cyclocondensation Reactions for Quinoline-3-carboxylic Acids

The Doebner and Pfitzinger reactions are cornerstone methods for the synthesis of quinoline-4-carboxylic acids. However, modifications to these classic reactions have expanded their utility for creating a broader range of substituted quinoline carboxylic acids.

The Pfitzinger reaction, which traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, yields substituted quinoline-4-carboxylic acids. wikipedia.org The reaction proceeds through the hydrolysis of the isatin amide bond, followed by imine formation with the carbonyl compound, and subsequent cyclization and dehydration to form the quinoline ring. wikipedia.org Modifications of this reaction, such as the Halberkann variant, which uses N-acyl isatins, lead to 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Recent advancements have focused on improving reaction efficiency and substrate scope, for instance, by using TMSCl as a mediator in the reaction of isatins with 1,3-dicarbonyl compounds and alcohols. researchgate.net

The Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, also traditionally yields quinoline-4-carboxylic acids. nih.gov A significant improvement is the Doebner hydrogen-transfer reaction, which allows for the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups—substrates that typically give low yields in the conventional Doebner reaction. nih.gov This modified approach has proven to be scalable and tolerates a wide variety of functional groups. nih.gov The mechanism involves the formation of a dihydroquinoline intermediate, which is then oxidized to the quinoline through a hydrogen transfer process. nih.gov

| Reaction | Reactants | Product | Key Features & Modifications |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Substituted Quinoline-4-carboxylic Acid | Hydrolysis of isatin followed by cyclocondensation. wikipedia.org The Halberkann variant uses N-acyl isatins. wikipedia.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Substituted Quinoline-4-carboxylic Acid | Three-component reaction. The hydrogen-transfer modification improves yields for electron-deficient anilines. nih.gov |

Friedländer Synthesis Variants for Substituted Quinoline Cores

The Friedländer synthesis is a versatile and straightforward method for producing quinoline derivatives through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids (such as trifluoroacetic acid or p-toluenesulfonic acid), bases, or Lewis acids. wikipedia.orgjk-sci.com

Modern variations of the Friedländer synthesis have focused on improving efficiency, scalability, and environmental friendliness. One notable advancement is the development of a one-pot procedure that starts from o-nitroarylcarbaldehydes. organic-chemistry.org In this method, the nitro group is reduced to an amine in situ using iron powder and a catalytic amount of hydrochloric acid. The resulting o-aminoarylcarbaldehyde then undergoes a Friedländer condensation with a ketone or aldehyde to produce mono- or disubstituted quinolines in good to excellent yields. organic-chemistry.org This approach is compatible with a wide array of functional groups and has been demonstrated to be scalable. organic-chemistry.org

The use of heterogeneous catalysts, such as Amberlyst-15 resin and PEG-supported sulfonic acid, has also been explored to facilitate easier product purification and catalyst recycling. nih.gov Furthermore, microwave-assisted and solvent-free reaction conditions have been developed to accelerate the synthesis of poly-substituted quinolines. organic-chemistry.org

| Catalyst/Condition | Starting Materials | Key Advantages |

| Iron Powder / HCl (one-pot) | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Scalable, good yields, tolerates various functional groups. organic-chemistry.org |

| Amberlyst-15 | 2-Aminoaryl ketones, Methylene (B1212753) compounds | Heterogeneous catalyst, reusable. nih.gov |

| PEG-SO3H | 2-Aminobenzophenones, Methylene compounds | Aqueous medium, reusable catalyst. nih.gov |

| p-Toluene sulphonic acid | 2-Aminoaryl aldehydes/ketones, Methylene compounds | Solvent-free, rapid. organic-chemistry.org |

| Molecular Iodine | 2-Aminoaryl aldehydes/ketones, Methylene compounds | Highly efficient catalyst. organic-chemistry.org |

Domino and Multicomponent Reaction Sequences towards Quinoline-3-carboxylic Esters and Acids

Domino and multicomponent reactions offer an efficient pathway to complex molecules like quinoline-3-carboxylic esters and acids by combining multiple transformations in a single synthetic operation. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.

One such domino reaction for the synthesis of highly functionalized quinolines involves the reaction of Morita–Baylis–Hillman (MBH) acetates with active methylene compounds. mdpi.com This strategy, promoted by anhydrous K2CO3 in DMF, utilizes substrates with an allylic acetate (B1210297) adjacent to a Michael acceptor and an aromatic ring activated for SNAr ring closure, leading to the formation of 3-quinolinecarboxylic esters. mdpi.com

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity. For instance, new MCRs have been developed for the synthesis of various heterocyclic systems, which can be adapted for quinoline synthesis. researchgate.net The general principle involves the combination of three or more starting materials in a one-pot reaction to form a product that contains portions of all the initial reactants.

| Reaction Type | Key Reactants | Product Type | Notable Features |

| Domino Reaction | Morita–Baylis–Hillman acetates, Active methylene compounds | 3-Quinolinecarboxylic esters | Efficient, atom-economical, proceeds via a Michael addition and SNAr cyclization. mdpi.com |

| Multicomponent Reaction | Varies (e.g., aminoalkynes, aldehydes) | Complex azaheterocycles | One-pot synthesis, high bond-forming efficiency. researchgate.netacs.org |

Targeted Functionalization and Substituent Introduction at the C-2 Ethyl Moiety

Once the quinoline core is assembled, the next critical step is the precise introduction and subsequent modification of the C-2 ethyl group. This requires methodologies that are both stereoselective and regioselective.

Methodologies for Stereoselective Introduction of the Ethyl Group

The stereoselective synthesis of substituents on a quinoline ring is a challenging yet crucial aspect of creating specific, biologically active molecules. While direct stereoselective ethylation at the C-2 position is not extensively documented for 2-Ethylquinoline-3-carboxylic acid itself, principles from related stereoselective syntheses can be applied.

The use of chiral catalysts is a prominent strategy for achieving stereoselectivity. For example, in the synthesis of the natural product quinine (B1679958), which features a complex substituent, stereoselective reactions are key. wikipedia.org Cinchona alkaloids, including quinine and quinidine, are themselves used as catalysts in asymmetric synthesis to control the stereochemical outcome of reactions. wikipedia.org This suggests that a chiral catalyst could be employed in a reaction that installs the ethyl group or a precursor to it.

Another approach could involve the use of a chiral auxiliary attached to one of the reactants, which would direct the stereochemical course of the reaction and could be removed in a subsequent step.

Regioselective Functionalization of the C-2 Ethyl Side Chain

Regioselective functionalization of the quinoline ring system, including its side chains, is essential for the synthesis of precisely substituted derivatives. Direct C-H functionalization has emerged as a powerful tool for this purpose. mdpi.comnih.gov

Various methods for the regioselective functionalization of the quinoline core have been developed. These include magnesiation followed by reaction with an electrophile, which can be directed to specific positions on the quinoline ring. For example, a sequence of Br/Mg exchange and direct magnesiation has been used to functionalize the C2, C3, and C4 positions of a quinoline derivative. acs.org Transition metal-catalyzed C-H activation is another potent strategy. For instance, Pd-catalyzed arylation has been shown to occur with good regioselectivity at the C2 position of quinoline N-oxide. mdpi.com

While these methods often target the quinoline ring itself, the principles can be extended to the functionalization of an existing alkyl side chain. For example, after the introduction of the ethyl group at the C-2 position, subsequent C-H activation methodologies could be employed to introduce further functionality onto the ethyl group itself, such as hydroxylation or amination, under the direction of the quinoline nitrogen or other functional groups on the molecule.

| Methodology | Target Position | Key Reagents/Catalysts | Description |

| Magnesiation | C2, C3, C4 | iPrMgCl·LiCl, TMPMgCl·LiCl | Stepwise functionalization through Br/Mg exchange and direct metalation. acs.org |

| Pd-catalyzed C-H Arylation | C2 | Pd(OAc)2, Ag2CO3 | Direct arylation of quinoline N-oxide. mdpi.com |

| Ni-catalyzed C-H Alkenylation | C2 | Ni(cod)2, ZnMe2 | Direct alkenylation of quinoline with alkynes. mdpi.com |

| Deoxygenative C-H Functionalization | C2 | Triflic anhydride, Thiourea | Synthesis of quinoline-2-thiones from quinoline-N-oxides. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of 2-Ethylquinoline-3-carboxylic Acid Derivatives

The development of synthetic routes for quinoline derivatives, in alignment with the principles of green chemistry, seeks to minimize environmental impact by utilizing safer solvents, reducing energy consumption, and employing catalyst-free or recyclable catalytic systems. These approaches aim to enhance efficiency while reducing hazardous waste.

Deep Eutectic Solvents (DESs) have emerged as promising green media for organic synthesis. researchgate.net A DES is a mixture of two or three components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.netencyclopedia.pub Their low cost, low toxicity, biodegradability, and non-flammability make them attractive alternatives to conventional volatile organic solvents. encyclopedia.pub

In the context of quinoline synthesis, DESs can function as both the solvent and the catalyst, simplifying reaction procedures and work-ups. For instance, a one-pot, three-component reaction for synthesizing quinoline derivatives has been developed using a deep eutectic solvent composed of choline (B1196258) chloride and tin(II) chloride (ChCl/SnCl₂). researchgate.net This method involves the reaction of anilines, aryl aldehydes, and enolizable aldehydes at 60 °C, yielding various substituted quinolines in high yields. researchgate.net The DES acts as a recyclable catalyst and solvent for this transformation. researchgate.net

Natural Deep Eutectic Solvents (NADES), derived from natural metabolites like amino acids, sugars, or organic acids, offer even greater biocompatibility. nih.gov A NADES prepared from ascorbic acid (Vitamin C) and choline chloride has been effectively used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are structurally related to quinolines. nih.gov This system operates under solvent-free conditions, is inexpensive, and the NADES can be recycled multiple times without a significant drop in its catalytic activity. nih.gov The acidic nature of the ascorbic acid component facilitates the condensation and cyclization steps inherent in such heterocyclic syntheses. nih.gov

Some synthetic protocols for quinoline derivatives achieve catalyst-free conditions by leveraging the inherent reactivity of the starting materials under specific conditions, such as microwave irradiation in green solvents like water. rsc.org For example, the synthesis of imidazopyridine-fused quinoline-2-thiones has been accomplished through a catalyst-free annulation of hetero anilines and carbon disulfide in water under microwave heating. rsc.org This process proceeds via a 6π-electrocyclization followed by aromatization, offering advantages like a short reaction time and simple product isolation. rsc.org

Table 1: Comparison of Deep Eutectic Solvent (DES) Systems for Heterocycle Synthesis

| DES System | Reactants | Conditions | Yield | Reference |

| Choline chloride/tin(II) chloride | Aromatic amines, Aromatic aldehydes, Enolizable aldehydes | 60 °C, 2-4 hours | 54-96% | researchgate.net |

| Choline chloride/ascorbic acid | 2-Aminobenzamide, Aldehydes | Solvent-free | 85-97% | nih.gov |

| Water (as green solvent) | 2-(Imidazo[1,2-a]pyridin-2-yl)anilines, Carbon disulfide | Microwave, 140 °C, 30 min | 51-99% | rsc.org |

Microwave-Assisted and Photochemical Approaches in Quinoline Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by enabling rapid, efficient, and often higher-yielding reactions compared to conventional heating methods. The direct interaction of microwaves with polar molecules results in uniform and instantaneous heating, drastically reducing reaction times from hours to minutes. rsc.org

A notable application is the microwave-assisted synthesis of quinoline-3-carboxylic acid derivatives. nih.gov In one approach, these compounds were synthesized in aqueous micellar microreactors under microwave irradiation, demonstrating a green and efficient method. nih.gov Another strategy involves a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol (B145695) using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation at 80 °C for just 3 minutes, affording good yields of quinoline-4-carboxylic acid derivatives. rsc.org This significantly outperforms conventional heating, which requires several hours and often results in lower yields. rsc.org

Photochemical synthesis represents another green approach, utilizing light energy to drive chemical reactions. These methods can often be conducted at ambient temperature, minimizing energy consumption associated with heating. The synthesis of 3-substituted quinolines has been achieved through a continuous-flow photochemical strategy. acs.org This method involves the visible-light irradiation of 2-(azidomethyl)-3-aryl-prop-2-enenitriles, which generates iminyl radicals that undergo intramolecular cyclization to form the desired quinoline-3-carbonitriles in satisfactory yields within minutes. acs.org Photochemical reactions can also achieve dearomative cycloadditions of quinolines with alkenes to rapidly generate molecular complexity, a process that is enabled by photosensitization of Lewis acid-complexed substrates. nih.gov

Table 2: Green Synthetic Approaches to Quinoline Derivatives

| Method | Reactants | Conditions | Product Type | Key Advantage | Reference |

| Microwave-Assisted | Anilines, Aryl aldehydes, Styrene | Neat, p-sulfonic acid calix rsc.orgarene, 200 °C, 20-25 min | Substituted Quinolines | Solvent-free, rapid | rsc.org |

| Microwave-Assisted | Aromatic aldehydes, Anilines, Pyruvic acid | Ethanol, p-TSA, 80 °C, 3 min | Quinoline-4-carboxylic acids | Drastically reduced reaction time | rsc.org |

| Photochemical Flow | 2-(Azidomethyl)-3-(aryl)prop-2-enenitriles | Visible light, continuous flow | 3-Cyano-quinolines | Fast, operates at ambient temp. | acs.org |

| Photochemical | 4-Aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes | Light irradiation | 2,3-Diphenylquinoline derivatives | Good yields | rsc.org |

Mechanistic Elucidation of Novel Synthetic Transformations towards 2-Ethylquinoline-3-carboxylic Acid Derivatives

Understanding the reaction mechanisms of these novel synthetic methods is crucial for their optimization and broader application.

In Deep Eutectic Solvent-mediated syntheses , the DES often plays a dual role. For acidic DESs like Choline chloride/ascorbic acid, the mechanism involves protonation of the carbonyl group of the aldehyde by the acidic HBD (ascorbic acid). nih.gov This enhances the aldehyde's electrophilicity, facilitating nucleophilic attack by the amino group of the aniline or anthranilamide precursor. This is followed by an intramolecular cyclization and subsequent dehydration, driven by the DES environment, to yield the final heterocyclic product. The extensive hydrogen-bonding network within the DES is believed to stabilize the charged intermediates and transition states, thereby lowering the activation energy of the reaction. rsc.org

Photochemical routes to quinolines operate through distinct radical or pericyclic pathways. In the synthesis of 3-cyano-quinolines, visible light irradiation in the presence of N-bromosuccinimide (NBS) initiates the process by generating a bromine radical. acs.org This radical abstracts a hydrogen atom from the 2-(azidomethyl) group of the substrate to form an iminyl radical, with subsequent loss of nitrogen gas (N₂). acs.org This highly reactive iminyl radical then undergoes an intramolecular homolytic aromatic substitution (HAS) by attacking the ortho-position of the adjacent aryl ring. A final oxidation step leads to the aromatization of the newly formed ring, yielding the quinoline-3-carbonitrile product. acs.org In other photochemical cycloadditions, a photosensitizer absorbs light and transfers energy to the quinoline substrate, promoting it to an excited triplet state which is more reactive towards cycloaddition with an alkene. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Ethylquinoline 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the 2-ethylquinoline (B167955) core is a versatile handle for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

The conversion of 2-ethylquinoline-3-carboxylic acid to its corresponding esters is a fundamental transformation. The Fischer esterification, a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in a large excess, sometimes serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is particularly well-suited for simple alcohols like methanol (B129727) and ethanol (B145695). commonorganicchemistry.com For small esters like ethyl ethanoate, the product can be distilled off as it forms to shift the equilibrium. chemguide.co.uk

More advanced methods provide alternatives for substrates that may be sensitive to strong acidic conditions. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP), is a milder option. commonorganicchemistry.com Another approach involves the initial conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the alcohol. commonorganicchemistry.com Alkylation of the carboxylic acid with alkyl halides, such as iodomethane, or with trimethylsilyldiazomethane (B103560) (TMS-CHN₂) also yields the corresponding esters. commonorganicchemistry.com

The synthesis of various quinoline-3-carboxylate esters has been reported, highlighting the scope of this reaction. For instance, ethyl 2-methylquinoline-3-carboxylate has been synthesized and is commercially available. scbt.com

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; best with excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or Oxalyl Chloride 2. Alcohol | Two-step process involving an acid chloride intermediate. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI) or TMS-CHN₂ | Alternative to Fischer esterification; potential for other nucleophilic site alkylation. commonorganicchemistry.com |

The formation of an amide bond by reacting the carboxylic acid group of 2-ethylquinoline-3-carboxylic acid with an amine is a crucial transformation for creating new derivatives. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off water from the initially formed ammonium (B1175870) carboxylate salt. libretexts.org

A more common and milder approach involves the activation of the carboxylic acid. iajpr.com Coupling reagents are frequently employed to facilitate this reaction. Dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide (EDC) are widely used carbodiimides that activate the carboxylic acid, allowing for its reaction with primary or secondary amines to form the corresponding amides. libretexts.orgpeptide.comnih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and racemization, particularly in peptide synthesis. peptide.comnih.govuni-kiel.de

Other classes of coupling reagents, such as phosphonium (B103445) and aminium salts (e.g., BOP, PyBOP, HBTU, HATU), are also highly effective and often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). uni-kiel.debachem.com These reagents are particularly useful for coupling sterically hindered amino acids. uni-kiel.de Boron-based reagents have also emerged as effective catalysts for direct amidation reactions. mdpi.comorganic-chemistry.org

The synthesis of various amides from quinoline (B57606) carboxylic acids has been documented, demonstrating the versatility of these methods. For example, amides of quinoline-2-carboxylic acid have been prepared by reacting the corresponding acid chloride with arylamines. researchgate.net

| Reagent Class | Examples | General Application Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Commonly used for amide and ester formation; DIC is preferred for solid-phase synthesis. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings and cyclizations. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Achieve high coupling rates with minimal side reactions; require a base. bachem.com |

| Other | DEPBT, TOTU | DEPBT is useful for coupling easily epimerized amino acids. peptide.com |

The carboxylic acid functionality of 2-ethylquinoline-3-carboxylic acid can be selectively reduced to either a primary alcohol or an aldehyde, providing access to another set of valuable derivatives.

The reduction to a primary alcohol is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces carboxylic acids to primary alcohols. chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced and cannot be isolated. chemguide.co.uklibretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for this transformation. libretexts.orgcommonorganicchemistry.comyoutube.com Borane is often preferred for its chemoselectivity, as it can reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com

The selective reduction of a carboxylic acid to an aldehyde is more challenging as it requires stopping the reduction at the intermediate stage. This can be accomplished using less reactive hydride reagents or by modifying the reaction conditions. For example, acid chlorides, which can be formed from carboxylic acids, can be reduced to aldehydes using milder reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgmasterorganicchemistry.com Direct conversion of carboxylic acids to aldehydes can be achieved using specific one-pot procedures, for instance, with DIBAL and trimethylsilyl (B98337) chloride (TMSCl), or through certain nickel-catalyzed reactions. chemistrysteps.comorganic-chemistry.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a significant reaction pathway for quinoline-3-carboxylic acids. This reaction can be either a desired transformation to produce 2-ethylquinoline or a competing side reaction under certain conditions. The ease of decarboxylation is influenced by the substitution pattern on the quinoline ring. For instance, the presence of a nitrogen atom adjacent to the carboxyl group, as in picolinic acid, significantly facilitates decarboxylation compared to isomers where the nitrogen is further away. cdnsciencepub.com

Control over decarboxylation is crucial. In some synthetic strategies, decarboxylation is the intended outcome. A new method for synthesizing substituted 3-quinoline carboxylic acids involves a carbonylation step followed by a selective decarboxylation. google.com Copper-catalyzed decarboxylation has also been explored for quinoline carboxylic acids. acs.org

Conversely, when other transformations of the carboxylic acid are desired, decarboxylation needs to be minimized. The mechanism of decarboxylation often involves a cyclic transition state, especially for β-keto acids or acids with ortho-hydroxyl groups. nih.govmasterorganicchemistry.com Understanding the reaction conditions that favor decarboxylation, such as high temperatures, can help in designing strategies to avoid it.

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

The quinoline ring system of 2-ethylquinoline-3-carboxylic acid is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

The reactivity of the quinoline ring towards electrophilic substitution is influenced by the presence of the carboxylic acid group. The -COOH group is an electron-withdrawing and deactivating group, which generally directs incoming electrophiles to the meta-position relative to itself. numberanalytics.combritannica.com This means that electrophilic attack is less favorable than in benzene (B151609) and will likely occur at positions 5 and 7 of the quinoline ring. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. numberanalytics.comnumberanalytics.com

Nucleophilic acyl substitution is a primary reaction type for carboxylic acid derivatives. pressbooks.publibretexts.orgyoutube.com This reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.compressbooks.pub The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org

Halogenation of the quinoline core of 2-ethylquinoline-3-carboxylic acid can be achieved through electrophilic substitution reactions. Introducing halogens like chlorine or bromine onto the aromatic ring typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). lumenlearning.com Given the deactivating nature of the carboxylic acid group, these reactions might require more forcing conditions compared to the halogenation of unsubstituted quinoline.

An alternative to direct electrophilic halogenation is decarboxylative halogenation, where the carboxylic acid itself is replaced by a halogen. This transformation, also known as the Hunsdiecker reaction, traditionally involves the use of silver salts of carboxylic acids with halogens. nih.gov More modern methods have been developed that are catalytic and offer a broader substrate scope. For example, a unified strategy for the decarboxylative halogenation (chlorination, bromination, iodination, and fluorination) of (hetero)aryl carboxylic acids using a copper catalyst has been reported. princeton.edu This method proceeds via an aryl radical intermediate and is tolerant of a wide range of functional groups. princeton.edu α-Bromination of carboxylic acids can also occur, which is a useful synthetic transformation. libretexts.org

Directed Ortho-Metalation and Cross-Coupling Strategies for Ring Functionalization

The strategic functionalization of the quinoline ring system is crucial for the development of novel compounds with diverse applications. In the case of 2-Ethylquinoline-3-carboxylic acid, the carboxylic acid group can act as a powerful directing group, facilitating the selective introduction of substituents at the ortho position through a process known as directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org

Directed Ortho-Metalation (DoM):

This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The carboxylic acid moiety in 2-Ethylquinoline-3-carboxylic acid can serve as a DMG. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an aryllithium intermediate, which is then quenched with a suitable electrophile to introduce a new functional group at the C4 position. wikipedia.org

The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the acidity of the ortho-protons. organic-chemistry.org Subsequent deprotonation leads to a stabilized ortho-lithiated species. This intermediate can then react with a variety of electrophiles, allowing for the introduction of diverse substituents.

Key Features of DoM:

High Regioselectivity: Functionalization occurs exclusively at the position ortho to the directing group. wikipedia.org

Versatility: A wide range of electrophiles can be employed, leading to a diverse array of substituted products.

Harsh Conditions: The use of strong organolithium bases requires anhydrous and often cryogenic conditions.

Cross-Coupling Reactions:

Following ortho-metalation, the resulting organometallic intermediate can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals such as palladium or copper. wikipedia.orgruhr-uni-bochum.de

Decarboxylative cross-coupling is a particularly relevant strategy where the carboxylic acid group is ultimately replaced. wikipedia.orgnih.gov This reaction involves the coupling of a carboxylic acid (or its salt) with an organic halide, leading to the formation of a new C-C bond and the extrusion of carbon dioxide. wikipedia.org This approach offers the advantage of using readily available and relatively inexpensive carboxylic acids as starting materials. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions

| Catalyst System | Reactants | Product Type | Reference |

| Palladium/Copper | Carboxylic Acid, Aryl Halide | Biaryl | wikipedia.org |

| Palladium | Carboxylic Acid, Alkyl Halide | Functionalized Pyridines, Quinolines | wikipedia.org |

| Silver | Carboxylic Acid, Isocyanide | Amide | chemistryviews.org |

Reactivity of the Quinoline Nitrogen Atom: N-Oxidation and Quaternization

The nitrogen atom within the quinoline ring of 2-Ethylquinoline-3-carboxylic acid possesses a lone pair of electrons, making it a nucleophilic center susceptible to reactions with electrophiles. Two common transformations involving this nitrogen atom are N-oxidation and quaternization.

N-Oxidation:

The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered electronic properties and can serve as a precursor for further functionalization. The introduction of the oxygen atom can influence the reactivity of the quinoline ring system and provide a handle for subsequent reactions.

Quaternization:

The nitrogen atom can also undergo quaternization by reacting with an alkylating agent, such as an alkyl halide. This reaction leads to the formation of a quaternary ammonium salt, known as a quinolinium salt. Quaternization introduces a positive charge on the nitrogen atom, significantly altering the physical and chemical properties of the molecule. Quaternized triethanolamine (B1662121) difatty acid esters, for instance, have found applications as fabric softeners. google.com

Cyclization and Ring-Fusion Reactions Utilizing 2-Ethylquinoline-3-carboxylic Acid as a Precursor

The bifunctional nature of 2-Ethylquinoline-3-carboxylic acid, possessing both a carboxylic acid and a quinoline scaffold, makes it a valuable precursor for the synthesis of more complex, polycyclic systems through cyclization and ring-fusion reactions.

The carboxylic acid group can be readily converted into other functional groups, such as acid chlorides or amides, which can then participate in intramolecular reactions to form new rings. nih.gov For example, the conversion of a quinoline carboxylic acid to its corresponding acid chloride, followed by reaction with a suitable nucleophile, can lead to the formation of fused heterocyclic systems. nih.gov

Furthermore, the quinoline ring itself can participate in cyclization reactions. For instance, under specific conditions, acetylenic acids can undergo cyclization to form lactones. researchgate.net While not a direct reaction of 2-Ethylquinoline-3-carboxylic acid, this illustrates the potential for the carboxylic acid functionality to be involved in ring-forming processes.

Another strategy involves the [3+3] cyclization of β-enaminones with malonic acid to synthesize 2-quinolinone derivatives. sioc-journal.cn This highlights the utility of building upon the quinoline core to construct more elaborate structures.

Computational and Theoretical Chemistry Studies of 2 Ethylquinoline 3 Carboxylic Acid

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of quinoline (B57606) carboxylic acid derivatives. mdpi.com These calculations provide a lens into the electronic behavior and spectroscopic characteristics of these molecules.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are pivotal in understanding the electronic structure of molecules like 2-Ethylquinoline-3-carboxylic acid. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this regard. For carboxylic acids, the HOMO is typically characterized by p-orbitals localized on the carboxylic acid group (COOH), with significant density on the carbonyl oxygen. quora.com This region acts as the primary electron donor. Conversely, the LUMO is often centered on the antibonding π* orbitals of the carbonyl group, making the carbon atom susceptible to nucleophilic attack. quora.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These electronic properties are influenced by the specific arrangement of functional groups on the quinoline core. For instance, the presence of an ethyl group at the 2-position and a carboxylic acid at the 3-position will modulate the electron distribution across the entire molecule. ontosight.ai

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Electronic Transitions)

DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra). researchgate.netresearchgate.net By calculating the harmonic and anharmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. researchgate.net This detailed assignment aids in the structural characterization of the molecule.

Theoretical predictions of electronic transitions help in interpreting UV-Vis spectra. The calculations can identify the specific molecular orbitals involved in the absorption of light, providing insight into the electronic nature of the excited states.

Conformational Landscape and Energetic Analysis of 2-Ethylquinoline-3-carboxylic Acid

The flexibility of the ethyl and carboxylic acid groups allows 2-Ethylquinoline-3-carboxylic acid to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. unicamp.br

The rotation around single bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the quinoline ring, gives rise to different conformers. These can range from staggered to eclipsed arrangements, each with a distinct potential energy. unicamp.br The relative stability of these conformers is determined by a combination of factors, including steric hindrance and intramolecular interactions like hydrogen bonding.

For instance, an intramolecular hydrogen bond can form between the carboxylic acid proton and the nitrogen atom of the quinoline ring, leading to a more planar and stable "closed" conformation. mdpi.com Alternatively, an "open" conformation, where the carboxylic acid group is rotated away, might also exist. mdpi.com Computational methods can quantify the energy difference between these forms, indicating which is more likely to be populated at a given temperature. The study of related quinoline carboxylic acid derivatives has shown that intramolecular hydrogen bonds are a significant stabilizing feature. mdpi.com

Molecular Docking and Simulation Studies for Mechanistic Interaction Profiling

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or DNA. nih.govnih.gov

Ligand-Target Binding Prediction (e.g., enzyme active sites, without clinical inference)

Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand when it interacts with a target binding site. nih.gov This process involves sampling a large number of possible conformations and positions of the ligand within the target's active site and scoring them based on a force field that estimates the interaction energy.

For derivatives of 3-quinoline carboxylic acid, docking studies have been used to investigate their potential as inhibitors of enzymes like protein kinase CK2. nih.gov The predictions from these studies can identify plausible binding modes and provide a basis for understanding the structure-activity relationships within a series of compounds. nih.gov For example, studies on similar quinoline derivatives have explored their interactions with the minor groove of DNA, suggesting a potential mechanism of action. nih.govresearchgate.net

Identification of Key Interaction Motifs (e.g., hydrogen bonding networks, hydrophobic interactions)

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can reveal the specific non-covalent interactions that stabilize the ligand-target complex. These key interaction motifs are crucial for understanding the basis of molecular recognition. nih.govnih.gov

Common interactions include:

Hydrogen Bonds: The carboxylic acid group of 2-Ethylquinoline-3-carboxylic acid can act as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group). nih.gov The quinoline nitrogen can also act as a hydrogen bond acceptor. These interactions with amino acid residues in a protein's active site are often critical for binding.

Hydrophobic Interactions: The aromatic quinoline ring and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues, such as valine, leucine, and isoleucine. nih.gov

π-π Stacking: The planar quinoline ring system can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.

By identifying these motifs, researchers can gain a detailed picture of how 2-Ethylquinoline-3-carboxylic acid might fit into and interact with a specific biological target at the atomic level.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving quinoline derivatives. While specific computational studies on the reaction mechanisms of 2-ethylquinoline-3-carboxylic acid are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous quinoline systems. Density Functional Theory (DFT) and other quantum mechanical methods are frequently employed to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed molecular-level understanding of reaction pathways.

Research into the synthesis of quinoline-3-carboxylic acid derivatives often involves complex multi-step reactions. Computational methods can be instrumental in optimizing these synthetic routes by predicting the most favorable reaction conditions and identifying potential byproducts. For instance, in the synthesis of related quinoline structures, DFT calculations have been used to investigate the transition states of key bond-forming steps. These calculations help in understanding the electronic and steric factors that govern the regioselectivity and stereoselectivity of the reactions.

One common application of computational chemistry is in the study of cycloaddition reactions, which are often employed in the synthesis of the quinoline core. By modeling the frontier molecular orbitals (HOMO and LUMO) of the reactants, researchers can predict the feasibility and outcome of a given cycloaddition pathway. The energy and symmetry of these orbitals dictate the course of the reaction, and computational models can provide this information with a high degree of accuracy.

Furthermore, computational studies can elucidate the role of catalysts in quinoline synthesis. By modeling the interaction of the catalyst with the reactants and intermediates, it is possible to understand how the catalyst lowers the activation energy of the reaction. This insight is crucial for the rational design of more efficient catalysts.

While detailed computational data for the reaction mechanisms of 2-ethylquinoline-3-carboxylic acid is sparse, the following table illustrates the type of data that is typically generated in such studies for related compounds. This data is essential for comparing different reaction pathways and for understanding the factors that control the reaction outcome.

Table 1: Illustrative Computational Data for a Hypothetical Reaction Step in Quinoline Synthesis

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance (Å) | 2.54 | 1.89 | 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -345.2 | N/A |

This table is a generalized representation of data obtained from computational studies on similar quinoline formations and does not represent experimental data for 2-Ethylquinoline-3-carboxylic acid.

The elucidation of reaction mechanisms through computational methods also extends to the study of the reactivity of the final product. For 2-ethylquinoline-3-carboxylic acid, computational models could predict its behavior in various chemical environments. For example, the acidity of the carboxylic acid group and the nucleophilicity or electrophilicity of different positions on the quinoline ring can be estimated using computational tools. This information is valuable for predicting the compound's metabolic fate and for designing new derivatives with desired properties.

Structure Activity Relationship Sar Studies at the Molecular and Mechanistic Level

General Principles of SAR for Quinoline (B57606) Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, with its biological activity being highly tunable through substitution. nih.gov SAR studies on various quinoline carboxylic acids have identified several key principles:

The C-2 Position: This position is critical for modulating activity and selectivity. Substituents here can influence the molecule's interaction with specific biological targets. For instance, in some anticancer agents, bulky hydrophobic groups at the C-2 position are deemed necessary for potent enzyme inhibition. nih.gov In other contexts, like antimalarial activity, electron-donating groups at C-2 have been shown to enhance efficacy, while electron-withdrawing groups diminish it. rsc.org

The C-3/C-4 Position: The presence of a carboxylic acid group at either the C-3 or C-4 position is often a strict requirement for biological activity. nih.gov This moiety frequently acts as a crucial anchor, forming key interactions with target proteins or nucleic acids. nih.govnih.govresearchgate.net The 4-quinolone-3-carboxylic acid motif, in particular, is a well-established pharmacophore in many antibacterial agents. nih.govwikipedia.org

The Benzo Ring (Positions C-5 to C-8): Substitutions on the carbocyclic part of the quinoline ring can fine-tune pharmacokinetic properties and can also contribute to target binding. nih.gov For example, the addition of a fluorine atom at C-6 is a hallmark of the highly successful fluoroquinolone class of antibiotics. wikipedia.org

| Position on Quinoline Ring | Substituent Type | Influence on Biological Activity | Example Target/Activity |

|---|---|---|---|

| C-2 | Bulky, hydrophobic groups | Enhances inhibitory activity. nih.gov | Dihydroorotate (B8406146) dehydrogenase inhibition nih.gov |

| C-2 | Electron-donating groups | Increases potency. rsc.org | Antimalarial rsc.org |

| C-3 / C-4 | Carboxylic acid | Often essential for target binding. nih.govnih.gov | Enzyme inhibition, antibacterial activity nih.govwikipedia.org |

| C-6 | Fluorine | Broadens antibacterial spectrum. wikipedia.org | DNA Gyrase inhibition (Fluoroquinolones) wikipedia.org |

Role of the C-2 Ethyl Group in Modulating Molecular Interactions

The ethyl group at the C-2 position is not merely a passive substituent; it actively contributes to the molecule's interaction profile through both its physical size and electronic nature.

The primary role of the C-2 substituent is to govern how the molecule fits into the binding pocket of its biological target.

Steric Influence: The ethyl group provides steric bulk. In certain enzymes, such as dihydroorotate dehydrogenase, the presence of bulky hydrophobic substituents at the C-2 position is a requirement for potent inhibition, suggesting the existence of a corresponding hydrophobic pocket in the enzyme's active site. nih.gov The size and shape of the alkyl group must be optimized to balance hydrophobicity and achieve a precise steric fit for optimal modulation of the target. acs.org

The C-2 substituent directly impacts how the molecule binds to its target, influencing both the strength (affinity) and specificity (selectivity) of the interaction.

Enzyme Inhibition: The C-2 position is a key determinant for the inhibition of various enzymes. Research on protein kinase CK2 inhibitors identified 2-aminoquinoline-3-carboxylic acid derivatives as highly potent compounds, highlighting the importance of the C-2 substituent's nature in achieving high affinity. nih.gov For inhibitors of dihydroorotate dehydrogenase, the requirement for a bulky C-2 substituent underscores its role in anchoring the molecule within the active site. nih.gov

DNA Intercalation: In the context of anticancer activity, C-2 substituted quinolines can function as DNA targeting molecules. nih.govresearchgate.net The substituent at the C-2 position can interact with the minor groove of the DNA duplex. In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that the C-2 substituent can act as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs, contributing to the binding energy and stabilizing the drug-DNA complex. nih.govresearchgate.net

Significance of the C-3 Carboxylic Acid Moiety for Biological Target Recognition

The carboxylic acid group at the C-3 position is a quintessential pharmacophoric feature, critical for molecular recognition and biological function. researchgate.net Its significance stems from its ability to form strong, directed interactions.

The C-3 carboxylic acid is a versatile hydrogen-bonding moiety, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). researchgate.net This dual capacity allows it to form robust interactions with amino acid residues (such as arginine, lysine, or serine) in an enzyme's active site or with the base pairs of DNA. researchgate.netmdpi.com

In studies of 2,4-disubstituted quinoline-3-carboxylic acids as DNA binding agents, the carboxylic acid group was found to be crucial for forming hydrogen bonds with the A/T minor groove region of a B-DNA duplex. nih.govresearchgate.net At physiological pH, the carboxylate group is typically ionized, carrying a negative charge. This allows for potent electrostatic interactions with positively charged residues or metal cofactors within a biological target, further anchoring the molecule and contributing significantly to its binding affinity. researchgate.net

A key feature of the quinoline-carboxylic acid scaffold is its ability to chelate metal ions. researchgate.net The nitrogen atom of the quinoline ring and the adjacent carboxylic acid group can form a bidentate ligand, capable of coordinating with biologically relevant metal ions such as Mg²⁺, Fe²⁺, or Zn²⁺.

This chelating ability is the cornerstone of the mechanism of action for quinolone antibiotics. wikipedia.org These drugs inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex. This stabilization is achieved through the chelation of a magnesium ion, which is essential for the enzyme's function, effectively preventing DNA replication and leading to bacterial cell death. wikipedia.org Given the structural similarity, 2-Ethylquinoline-3-carboxylic acid possesses the necessary functional groups to potentially engage in similar metal chelation within biological systems, suggesting a possible mechanism for enzyme inhibition or other biological effects.

| Functional Group | Position | Primary Role in Molecular Interaction | Interaction Types |

|---|---|---|---|

| Ethyl Group | C-2 | Steric fit and modulation of electronic properties. nih.govrsc.org | Hydrophobic interactions, van der Waals forces. |

| Carboxylic Acid | C-3 | Target anchoring and molecular recognition. nih.govresearchgate.net | Hydrogen bonding, electrostatic interactions, metal ion chelation. researchgate.netwikipedia.org |

Peripheral Substituent Effects on the Quinoline Ring System

The biological activity and mechanistic profile of quinoline derivatives are profoundly influenced by the nature and position of substituents on the core heterocyclic ring system. For the 2-ethylquinoline-3-carboxylic acid scaffold, the introduction of various functional groups on the peripheral positions of the quinoline ring can modulate its physicochemical properties, such as electron density, lipophilicity, and steric bulk. These modifications, in turn, dictate the molecule's interaction with biological targets, influencing its efficacy and mechanism of action.

SAR Derived from Systematic Chemical Modifications

Structure-Activity Relationship (SAR) studies involving systematic chemical modifications of the quinoline ring are fundamental to understanding how different substituents impact biological activity. While extensive SAR data specifically for 2-ethylquinoline-3-carboxylic acid is limited in publicly accessible literature, the principles can be effectively illustrated by examining closely related quinoline structures. These studies typically involve the synthesis of a series of analogues where substituents at various positions are altered to probe their effects.

For instance, modifications on the benzene (B151609) portion of the quinoline ring have shown significant effects on the biological activities of related compounds. A review of functionalized quinoline motifs highlights that the careful incorporation of a halogen atom, particularly fluorine, as a substituent on the benzene ring can tremendously enhance anticonvulsant activity in certain quinoline derivatives. nih.gov

In another example concerning antimalarial quinoline-imidazole hybrids, the electronic nature of the substituent at the 2-position was found to be critical. The presence of an electron-donating methoxy (B1213986) group (OCH₃) at this position enhanced the activity, whereas an electron-withdrawing chlorine atom (Cl) led to a loss of activity. nih.gov This demonstrates the sensitivity of the quinoline scaffold to electronic effects, which can be extrapolated to understand potential modifications to the 2-ethylquinoline-3-carboxylic acid framework.

To illustrate the impact of peripheral substituents, the following interactive table presents data from a study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, which showcases how different groups on a phenyl ring attached to the quinoline core influence antifungal activity. neliti.com

| Compound ID | Substituent (R) at para-position of Phenyl Ring | Molecular Formula | Antifungal Activity |

| A | H | C₁₆H₁₃N | Baseline |

| B | CH₃ | C₁₇H₁₅N | Moderate |

| C | OCH₃ | C₁₇H₁₅NO | Moderate |

| D | OH | C₁₆H₁₃NO | Low |

| E | NO₂ | C₁₆H₁₂N₂O₂ | High |

| F | Cl | C₁₆H₁₂ClN | High |

| G | Br | C₁₆H₁₂BrN | High |

| H | COOH | C₁₇H₁₃NO₂ | Low |

This table is based on data for 4-methyl-2-(p-substitutedphenyl)quinoline derivatives to illustrate the principles of peripheral substituent effects.

Correlation of Electronic and Steric Parameters with Mechanistic Activity

The effects of peripheral substituents observed in SAR studies can be quantified and rationalized by correlating them with specific electronic and steric parameters. This approach, known as Quantitative Structure-Activity Relationship (QSAR), establishes mathematical models that connect the chemical structure of a compound to its biological activity. mdpi.com These models provide valuable insights into the mechanism of action at a molecular level.

Electronic Parameters: Electronic parameters describe the distribution of electrons within the molecule and its ability to engage in electronic interactions such as hydrogen bonding and electrostatic interactions. Key electronic descriptors include:

Lipophilicity (cLogP): This parameter measures the hydrophobicity of a molecule. In a QSAR study of antifungal quinoline derivatives, it was found that the biological activity was significantly influenced by lipophilicity, suggesting that the ability of the molecule to partition into and cross biological membranes is a critical factor. neliti.com

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. They are used to predict how a substituent will affect the reactivity and electronic properties of the quinoline system. researchgate.net

Molecular Descriptors: In a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, various 2D and 3D descriptors were used to model their activity as P-glycoprotein inhibitors. These descriptors numerically represent the molecular structure and are used to build predictive models. nih.gov

Steric Parameters: Steric parameters relate to the size and shape of the molecule and its substituents. They determine the conformational feasibility of the molecule and its ability to fit into a specific binding site on a biological target.

Molar Refractivity (MR): This parameter is related to the volume of the molecule and its polarizability.

Topological Descriptors: These descriptors, such as GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) and RDF (Radial Distribution Function) descriptors, provide a numerical representation of molecular size, shape, and branching. researchgate.net They have been successfully used in QSAR models of quinoline derivatives to correlate structural features with anticancer activity. researchgate.net

The development of a QSAR model involves establishing a statistical relationship between these descriptors and the observed biological activity. For example, a multiple linear regression (MLR) model might take the form:

Biological Activity = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor)

Where the coefficients (c₀, c₁, c₂) are determined by fitting the experimental data. A statistically significant model can then be used to predict the activity of novel, unsynthesized compounds and to gain a deeper understanding of the structural requirements for a specific mechanistic pathway. neliti.comnih.gov For instance, molecular docking studies combined with QSAR can reveal how specific substituents interact with amino acid residues in a target's binding pocket, explaining the observed SAR on a mechanistic basis. nih.gov

The table below summarizes some of the key parameters used in QSAR studies of quinoline derivatives.

| Parameter Type | Parameter Name | Significance in Mechanistic Activity |

| Electronic | Lipophilicity (cLogP) | Influences membrane permeability and access to target sites. neliti.com |

| Electronic | Hammett Constant (σ) | Quantifies electronic influence of substituents on the ring system's reactivity. researchgate.net |

| Electronic | Dipole Moment | Describes the polarity of the molecule, affecting solubility and binding interactions. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding site fit. |

| Steric/Topo. | GETAWAY Descriptors | Encodes information about molecular shape, size, and symmetry. researchgate.net |

| Steric/Topo. | RDF Descriptors | Represents the 3D arrangement of atoms in the molecule. researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Development of Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Structural elucidation is fundamental to confirming the identity and understanding the chemical nature of 2-Ethylquinoline-3-carboxylic acid. High-resolution nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction are the cornerstones of this process, providing unparalleled insight into the molecule's connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 2-Ethylquinoline-3-carboxylic acid in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information, the complexity of the quinoline (B57606) ring system necessitates the use of more advanced two-dimensional (2D) techniques for unambiguous signal assignment. researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the quinoline core. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org

Advanced 2D NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which is vital for identifying adjacent protons within the quinoline ring and the ethyl substituent. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly powerful for identifying quaternary carbons and linking the ethyl and carboxylic acid groups to the quinoline framework. ipb.ptmdpi.com

¹⁵N NMR: Although less common, techniques like ¹H-¹⁵N HMBC can provide additional structural confirmation by revealing correlations between protons and the nitrogen atom of the quinoline ring. mdpi.com

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Quinoline H4 | ~8.8 | ~138 | C2, C3, C4a, C5 |

| Quinoline H5 | ~8.1 | ~129 | C4, C6, C7, C8a |

| Quinoline H6 | ~7.6 | ~128 | C5, C7, C8 |

| Quinoline H7 | ~7.8 | ~131 | C5, C6, C8, C8a |

| Quinoline H8 | ~8.0 | ~128 | C6, C7, C8a |

| Carboxylic Acid OH | 10.0 - 12.0 | - | C3, C=O |

| Ethyl CH₂ | ~3.1 (quartet) | ~25 | C2, C3, CH₃ |

| Ethyl CH₃ | ~1.4 (triplet) | ~14 | C2, CH₂ |

| Quinoline C2 | - | ~152 | H4, Ethyl CH₂ |

| Quinoline C3 | - | ~125 | H4, Ethyl CH₂, COOH |

| Carboxylic Acid C=O | - | ~168 | H4, COOH |

Table 1: Predicted NMR Data and Key Correlations for 2-Ethylquinoline-3-carboxylic acid. Predicted values are based on general principles and data from similar quinoline derivatives. Actual values may vary based on solvent and experimental conditions.

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline compound in the solid state. mdpi.com This technique provides exact data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

The process for 2-Ethylquinoline-3-carboxylic acid would involve:

Crystallization: Growing a high-quality single crystal of the compound, often through slow evaporation from a suitable solvent. The success of this step is critical. researchgate.net

Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated. mdpi.com

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise positions of each atom in the molecule. mdpi.commdpi.com

For quinoline derivatives, SCXRD unambiguously confirms the planarity of the quinoline ring system and reveals the orientation of substituents. researchgate.netwikipedia.org In the case of 2-Ethylquinoline-3-carboxylic acid, it would precisely define the conformation of the ethyl group and the geometry of the carboxylic acid, including its involvement in hydrogen-bonding networks, which often form dimeric structures in the solid state.

Applications of 2 Ethylquinoline 3 Carboxylic Acid in Chemical Research

Role as a Privileged Scaffold or Synthetic Intermediate in Organic Synthesis

In the field of organic synthesis, the term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of biological target. The quinoline (B57606) core is widely regarded as such a scaffold. mdpi.com Concurrently, molecules that serve as versatile starting materials for the construction of more complex structures are known as synthetic intermediates. 2-Ethylquinoline-3-carboxylic acid embodies both of these concepts, serving as a foundational building block for a diverse range of more elaborate molecules. ontosight.ainih.gov

The 2-ethylquinoline-3-carboxylic acid framework is an excellent starting point for the synthesis of complex, fused heterocyclic systems. The carboxylic acid group and the reactive quinoline ring can undergo a variety of chemical transformations to build new rings onto the existing scaffold.

For instance, quinoline-3-carboxylic acids can be converted into their corresponding 2-chloro derivatives. nih.gov This intermediate can then undergo reactions with various nucleophiles to construct fused systems. Research on analogous 2-chloroquinoline-3-carbonyl compounds demonstrates their utility in synthesizing a wide array of fused heterocycles, including:

Thiazepino[2,3-h]quinolines: Formed through lactamization of an appropriate thio-substituted quinoline precursor. nih.gov

Pyrimido[4,5-b]quinolines: Synthesized by reacting 2-chloroquinoline-3-carbonyl compounds with heterocyclic amines like 2-aminothiazole (B372263) or 2-aminopyridine. nih.gov

Pyrrolo[3,4-b]quinolinones: Can be formed by heating 2-chloroquinoline-3-carbaldehyde, a closely related derivative, with formamide. nih.gov

Indolo[2,3-b]quinolines: Achievable through multi-step sequences often involving palladium-catalyzed cross-coupling reactions starting from dihaloquinolines. rsc.org

These transformations highlight the potential of the 2-ethylquinoline-3-carboxylic acid core as a versatile precursor for polycyclic nitrogen-containing compounds. The general strategy often involves activating the carboxylic acid group (e.g., converting to an acid chloride) or modifying the quinoline ring to facilitate subsequent cyclization reactions. nih.gov

Natural products provide a rich source of inspiration for the design of new molecules. 2-Ethylquinoline-3-carboxylic acid can serve as a valuable building block for creating analogues of natural products. By chemically combining the quinoline moiety with a natural product scaffold, chemists can generate novel hybrid molecules.

A common strategy involves forming an amide or ester bond between the carboxylic acid group of the quinoline and a hydroxyl or amino group on a natural product. For example, researchers have synthesized novel analogues by linking quinoline derivatives to the ursolic acid backbone, a naturally occurring triterpenoid. mdpi.com Similarly, the carboxylic acid functionality of 2-ethylquinoline-3-carboxylic acid allows for its direct incorporation into peptide-like structures, as it can be considered a constrained analogue of the amino acid phenylalanine. rsc.org This approach allows for the systematic modification of natural product structures, where the quinoline unit is appended to explore new chemical space.

Table 1: Synthetic Strategies for Natural Product Analogue Formation

| Linkage Type | Functional Group on Natural Product | Reaction | Resulting Analogue |

| Amide | Amine (-NH₂) | Amide Coupling | Quinoline-Natural Product Conjugate |

| Ester | Hydroxyl (-OH) | Esterification | Quinoline-Natural Product Conjugate |

Applications in Catalysis and Material Sciences

The unique electronic and structural features of 2-ethylquinoline-3-carboxylic acid, namely the nitrogen-containing aromatic ring and the carboxylic acid functional group, make it a compound of interest in the fields of catalysis and materials science.

The development of new ligands is crucial for advancing metal-catalyzed reactions. 2-Ethylquinoline-3-carboxylic acid possesses the key features of a bidentate ligand, capable of binding to a metal center through both the quinoline nitrogen and one of the carboxylate oxygens. This chelation can create a stable, well-defined coordination environment around the metal catalyst.

In modern synthetic methods, such as metallaphotoredox catalysis, carboxylic acids are recognized as valuable functional groups that can directly participate in catalytic cycles. princeton.edu They can act as directing groups or, as in this case, part of a bidentate ligand system that modulates the reactivity and selectivity of a metal catalyst, such as palladium or copper. princeton.edu The design of ligands based on quinoline-carboxylic acid structures is an active area of research for creating catalysts for various organic transformations, including C-H activation and cross-coupling reactions. researchgate.net

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. 2-Ethylquinoline-3-carboxylic acid is an ideal candidate for studies in crystal engineering due to its capacity for strong and directional hydrogen bonding.

The carboxylic acid group is a powerful hydrogen bond donor (-O-H) and acceptor (C=O). pressbooks.pub This allows for the formation of robust supramolecular synthons, which are reliable and predictable non-covalent interactions. The most common synthon for carboxylic acids is the formation of a hydrogen-bonded dimer, where two molecules are linked in a head-to-tail fashion. Furthermore, the quinoline nitrogen atom can act as a hydrogen bond acceptor, potentially forming O-H···N bonds with the carboxylic acid group of a neighboring molecule. rsc.org These interactions can guide the assembly of the molecules into well-defined one-, two-, or three-dimensional networks in the solid state, influencing the material's physical properties. rsc.org The interplay of O-H···O, O-H···N, and weaker C-H···O interactions dictates the final crystal packing. rsc.orgrsc.org

As a bidentate N,O-donor ligand, 2-ethylquinoline-3-carboxylic acid can form stable complexes with a wide range of metal ions. The deprotonated form of the acid, 2-ethylquinoline-3-carboxylate, chelates to metal centers, a property shared by many quinoline-carboxylic acid derivatives.

Studies on analogous quinoline-2-carboxylic and quinoline-2,4-dicarboxylic acids have shown their ability to coordinate with numerous transition metals and lanthanides, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Nd(III), and Eu(III). rdd.edu.iqnih.govuobaghdad.edu.iq The resulting metal complexes often exhibit interesting geometries, such as octahedral or tetrahedral, and can be either mononuclear or form extended coordination polymers. nih.govuobaghdad.edu.iq The specific structure depends on the metal ion, the stoichiometry, and the presence of other co-ligands or solvent molecules. rsc.org The investigation of these coordination compounds is fundamental to developing new materials with specific magnetic, optical, or catalytic properties.

Table 2: Examples of Metal Complexes with Analogous Quinoline-Carboxylate Ligands

| Ligand | Metal Ion | Resulting Complex Type | Geometry (Typical) | Reference |

| Quinoline-2-carboxylic acid | Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear Mixed-Ligand Complex | Tetrahedral, Octahedral | rdd.edu.iq |

| Quinoline-2-carboxylic acid | V(IV), Cr(III), Cd(II) | Mononuclear Mixed-Ligand Complex | Square Pyramidal, Octahedral, Tetrahedral | uobaghdad.edu.iq |

| Quinoline-3-carbohydrazide Schiff Base | Cu(II), Fe(III), Co(II) | Mononuclear Complex | Octahedral | mdpi.com |

| Quinoline-2,4-dicarboxylic acid | Nd(III), Eu(III), Tb(III) | 3D Coordination Polymer | - | nih.gov |

| Quinoline-2,3-dicarboxylic acid | Zn(II) | Mononuclear or 2D Layer | - | rsc.org |

Use as a Chemical Probe for Mechanistic Biological Studies

While specific, in-depth research singling out 2-Ethylquinoline-3-carboxylic acid as a chemical probe is not extensively documented in publicly available literature, the broader class of quinoline-3-carboxylic acid derivatives has been the subject of significant investigation for its potential in elucidating biological mechanisms at the cellular and molecular level. These studies provide a strong foundation for understanding the potential applications of 2-Ethylquinoline-3-carboxylic acid as a tool in chemical biology.

Derivatives of quinoline-3-carboxylic acid have been explored as inhibitors of various enzymes and as molecules that interact with nucleic acids, demonstrating their utility in probing cellular pathways. These compounds serve as valuable scaffolds for the development of selective inhibitors and probes to study the roles of specific proteins and biological processes in disease.

Probing Protein Kinase CK2 Activity

One of the significant areas of research for quinoline-3-carboxylic acid derivatives is their role as inhibitors of protein kinase CK2. nih.gov CK2 is a serine/threonine kinase that is often dysregulated in cancer and other diseases. The development of potent and selective CK2 inhibitors is crucial for studying its physiological and pathological functions. A study on various 3-quinoline carboxylic acid derivatives identified several compounds with significant inhibitory activity against CK2. nih.gov

The inhibitory concentrations (IC₅₀) of these compounds were determined, providing a quantitative measure of their potency. The most active compounds were found among tetrazolo-[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with IC₅₀ values in the micromolar range. nih.gov Molecular docking studies have further illuminated the binding modes of these inhibitors within the ATP-binding site of CK2, revealing key interactions that contribute to their inhibitory activity. researchgate.net

| Compound Class | Derivative | IC₅₀ (µM) against CK2 |

|---|---|---|

| Tetrazolo-[1,5-a]quinoline-4-carboxylic acid | - | 0.65 - 5.8 |

| 2-Aminoquinoline-3-carboxylic acid | - | 1.2 - 18.2 |